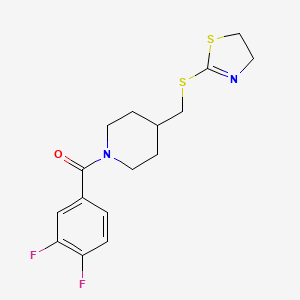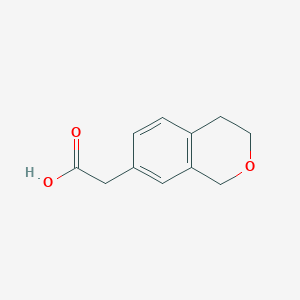
2-(Isochroman-7-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds, such as isochromans, has been reported in the literature . A variant of the oxa-Pictet–Spengler reaction starting from an epoxide, rather than an aldehyde, has been described, which greatly expands the scope and rate of the reaction .Molecular Structure Analysis
The molecular structure of “2-(Isochroman-7-yl)acetic acid” consists of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms. The exact structure would need to be determined through methods such as NMR spectroscopy.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds have been studied. For instance, the oxa-Pictet–Spengler reaction is a common method to construct the isochroman motif .Scientific Research Applications
Antimicrobial Activity 2-(Isochroman-7-yl)acetic acid derivatives have been studied for their potential in antimicrobial treatments. Saeed and Mumtaz (2017) synthesized new isochroman-triazole and thiadiazole conjugates and found them to exhibit moderate to good antibacterial and antifungal activities compared to standard drugs like ampicillin and fluconazole. The compounds demonstrated effectiveness against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents Saeed & Mumtaz, 2017.
Chemical Synthesis and Applications The chemical structure and properties of this compound and its derivatives have been explored extensively. Researchers have investigated its use in various chemical synthesis processes, highlighting its versatility and potential in producing valuable compounds:
Adsorption Studies and Sensor Applications :
- Khan and Akhtar (2011) focused on the adsorption behavior of 2,4,5-trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV) phosphate. They found the material effective for adsorption from aqueous solutions and used it to fabricate a pesticide-sensitive membrane electrode, indicating potential applications in environmental monitoring and agricultural industries Khan & Akhtar, 2011.
Polymer and Materials Science :
- Cha et al. (2003) reported using poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester (PTAE)) for electrochemical hybridization sensors. The study detailed a synthetic route for the base monomer and its application in detecting oligonucleotide hybridization, demonstrating potential uses in bioelectronics and molecular diagnostics Cha et al., 2003.
Biotechnological Applications :
- Song et al. (2018) explored enhancing isobutanol production from acetate by overexpressing acetyl‐CoA synthetase and anaplerotic enzymes in Escherichia coli. They found that acetate utilization and isobutanol production increased significantly, suggesting a novel strategy for biochemical production using acetate as a carbon source Song et al., 2018.
properties
IUPAC Name |
2-(3,4-dihydro-1H-isochromen-7-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)6-8-1-2-9-3-4-14-7-10(9)5-8/h1-2,5H,3-4,6-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRGTQSHXBYBJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

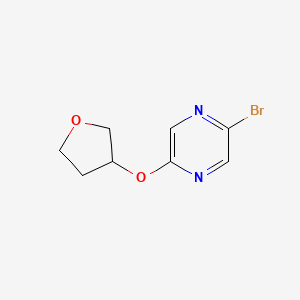
![N-butyl-5-{[(3-methoxyphenyl)sulfonyl]amino}-N-methyl-2-piperazin-1-ylnicotinamide](/img/structure/B2627411.png)
![2-methyl-3-phenyl-N-(propan-2-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2627412.png)
![3-[1-(4-fluorophenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2627413.png)
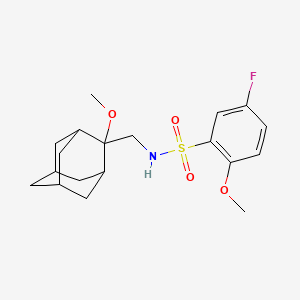
![2-(2-Oxabicyclo[2.1.1]hexan-4-yl)acetic acid](/img/structure/B2627417.png)
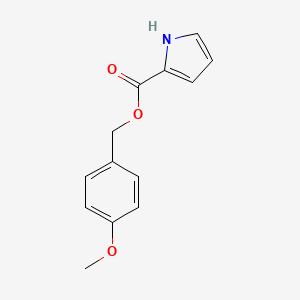

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2627425.png)
![7-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2627426.png)
![[2-Oxo-2-[(4-thiophen-3-ylthiophen-2-yl)methylamino]ethyl] acetate](/img/structure/B2627427.png)
